(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

Catalog No.
S15835207
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

Product Name

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

IUPAC Name

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1

InChI Key

HYDQIALFKDMGTP-FSPLSTOPSA-N

Canonical SMILES

CCC(C)C(C(=O)CCl)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CCl)N

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral compound characterized by the presence of an amino group, a chlorine atom, and a methyl substituent on a hexane backbone. Its structural formula indicates that it has two stereogenic centers at the 3rd and 4th positions, contributing to its chirality. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may influence its biological activity.

The chemical reactivity of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one can be examined through various organic reactions typical for amino and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of new compounds.
  • Amine Reactions: The amino group can participate in acylation or alkylation reactions, forming amides or secondary amines.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions can be utilized to synthesize derivatives with potentially enhanced biological properties.

The biological activity of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is an area of significant interest. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity: Compounds with amino and halogen substituents often exhibit antimicrobial properties.
  • Cytotoxicity: Some derivatives may demonstrate cytotoxic effects against specific cancer cell lines.
  • Enzyme Inhibition: The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, possibly leading to inhibition or modulation of these enzymes.

Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to evaluate the biological activity spectra based on its structural characteristics .

Several synthetic routes can be employed to produce (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to introduce the desired stereochemistry.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents that induce chirality during the formation of the compound.
  • Multi-step Synthesis: Starting from simpler precursors and introducing functional groups through a series of reactions, including alkylation and halogenation.

These methods allow for the efficient synthesis of this compound while maintaining its stereochemical integrity.

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: Its unique structure makes it a candidate for studies in structure-activity relationships and medicinal chemistry.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies are crucial for understanding how (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the effects of the compound in living organisms to determine pharmacokinetics and pharmacodynamics.
  • Toxicity Assessments: Investigating any adverse effects associated with the compound's use.

Understanding these interactions will help elucidate its potential therapeutic applications and safety profile.

Several compounds share structural similarities with (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-Amino-2-bromohexaneSimilar backbone with bromine instead of chlorineAntimicrobial properties
2-Amino-3-chloropentaneShorter carbon chain; similar functional groupsCytotoxic effects
3-Amino-1-fluorohexan-2-oneFluorine substitution; potential for different reactivityEnzyme inhibition
4-MethylaminohexanamideAmide functional group; altered biological activityAnti-inflammatory properties

These compounds highlight the uniqueness of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one through variations in substituents and chain length, which can significantly influence their biological activities and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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